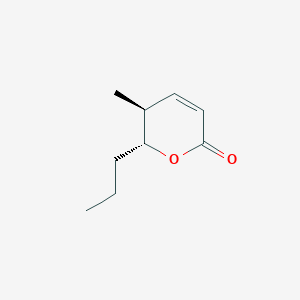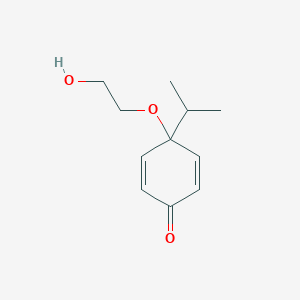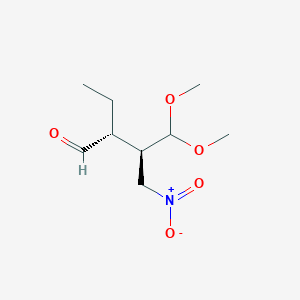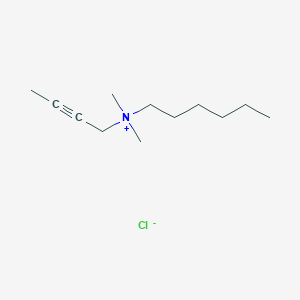
7-(2-Furyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Furyl)-1,4-thiazepane is an organic compound that features a seven-membered ring containing both sulfur and nitrogen atoms, with a furan ring attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Furyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylamine with a suitable thiol or thioester under acidic or basic conditions to form the thiazepane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the synthetic route for scalability. This might include the use of continuous flow reactors and the development of efficient purification techniques to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 7-(2-Furyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the furan ring or the thiazepane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the thiazepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-(2-Furyl)-1,4-thiazepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 7-(2-Furyl)-1,4-thiazepane exerts its effects depends on its interaction with molecular targets. The furan ring and thiazepane ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Furfural: An aldehyde derivative of furan, used in the production of resins and as a solvent.
Furfuryl Alcohol: A derivative of furfural, used in the manufacture of foundry resins and as a chemical intermediate.
2-Furyl Methyl Ketone: Used in flavorings and fragrances.
Uniqueness: 7-(2-Furyl)-1,4-thiazepane is unique due to the presence of both a furan ring and a thiazepane ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
7-(furan-2-yl)-1,4-thiazepane |
InChI |
InChI=1S/C9H13NOS/c1-2-8(11-6-1)9-3-4-10-5-7-12-9/h1-2,6,9-10H,3-5,7H2 |
InChI Key |
FXAQIBYIWTYVET-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCSC1C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)




![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)






![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)

